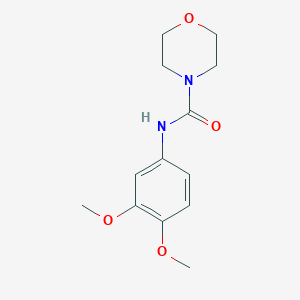

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" is a derivative of morpholine, which is a versatile heterocycle used in various chemical syntheses. Morpholine derivatives are of significant interest due to their biological activities and potential applications in medicinal chemistry. The papers provided discuss various morpholine derivatives, their synthesis, crystal structures, and biological activities, which can be related to the analysis of the compound .

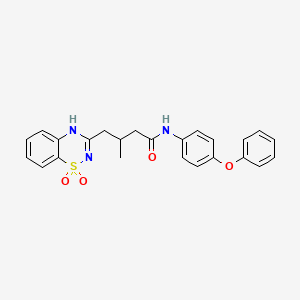

Synthesis Analysis

The synthesis of morpholine derivatives can be achieved through different methods. An efficient one-pot procedure for synthesizing 3-substituted morpholin-2-one-5-carboxamide derivatives is described using the Ugi five-center three-component reaction (U-5C-3CR), which involves glycolaldehyde dimer, alpha-amino acids, and isocyanides . This method could potentially be adapted for the synthesis of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" by choosing appropriate starting materials and reaction conditions.

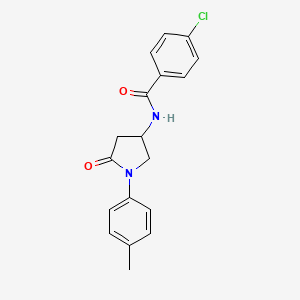

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of a morpholine derivative bound to DNA was solved, providing insights into the interaction of the morpholino group with biological molecules . Similarly, the structure of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide" could be studied to understand its potential interactions with biological targets.

Chemical Reactions Analysis

Morpholine derivatives can participate in various chemical reactions, which are essential for their biological activity. The papers discuss the condensation reactions used to synthesize different morpholine-containing compounds . These reactions typically involve the reaction of an isocyanate with an amine, which could also be relevant for the synthesis of "N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide."

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as their crystal systems, space groups, and unit cell parameters, can be determined through X-ray diffraction studies . These properties are crucial for understanding the compound's stability, solubility, and reactivity. Additionally, the presence of functional groups like the dimethoxyphenyl group could influence the compound's properties, such as its electronic distribution and ability to form hydrogen bonds.

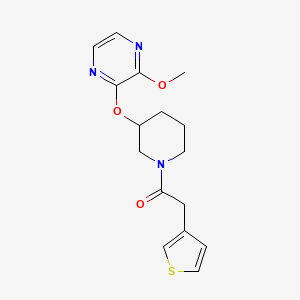

Biological Activity Analysis

Several morpholine derivatives exhibit biological activities, particularly as antitumor agents. The papers report the synthesis of morpholine derivatives with inhibitory activity against cancer cell lines . The presence of different substituents on the morpholine ring, such as the 3,4-dimethoxyphenyl group, could affect the compound's biological activity, which warrants further investigation.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Synthesis Techniques

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide derivatives have been synthesized through various methods, including one-pot procedures and condensation reactions. For example, a study by Kim et al. (2001) developed a one-pot method for synthesizing morpholin-2-one derivatives using commercially available glycolaldehyde dimer.

Crystal Structure Analysis

Investigations into the crystal structures of these compounds have been conducted, providing insights into their molecular configurations. The crystal structure of similar compounds was determined using single crystal X-ray diffraction studies, as detailed in the research by Prabhuswamy et al. (2016).

Biological Activities

Antitumor Properties

Some derivatives of N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide have shown potential antitumor activities. Studies like the one by Lu et al. (2017) indicate that these compounds can inhibit the proliferation of cancer cell lines.

Potential as Corrosion Inhibitors

Research by Nnaji et al. (2017) explored the use of morpholine-based carboxamide derivatives as corrosion inhibitors for mild steel, indicating a potential application in industrial contexts.

Safety and Hazards

The safety information for “N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide” indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-17-11-4-3-10(9-12(11)18-2)14-13(16)15-5-7-19-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROOPCUVLMSUEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)N2CCOCC2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)morpholine-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2502433.png)

![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride](/img/structure/B2502436.png)

![4-(3-Ethyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzamide](/img/structure/B2502439.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2502440.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2502442.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2502443.png)

![9-(4-fluorophenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-allyl-2-({6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2502454.png)